molecular formula C13H22Br2Cl2N2 B605978 BD 1047 Dihydrobromide CAS No. 138356-21-5

BD 1047 Dihydrobromide

Cat. No. B605978
M. Wt: 437.041
InChI Key: WOALTFHGLDVJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BD 1047 Dihydrobromide is a synthetic compound belonging to the class of organic compounds known as dihydrobromides. It is a white crystalline solid with a molecular weight of 614.3 g/mol. BD 1047 Dihydrobromide has been used in various scientific research applications due to its unique pharmacological properties. It has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer’s disease. The compound has also been used in in vivo and in vitro studies to investigate its mechanism of action and biological activity.

Scientific research applications

  • Neuropharmacology and Thermoregulation: BD 1047 has been shown to attenuate hypothermia induced by 1,3,-Di-o-tolylguanidine (DTG), a sigma agonist, in rats. This indicates its effectiveness in blocking sigma agonist-induced hypothermia and suggests a role in modulating thermoregulation (Rawls et al., 2002).

  • Ophthalmology and Retinal Protection: In studies related to retinal damage, BD 1047 dihydrobromide was found to prevent the protective effects of a sigma-1 receptor agonist against light-induced retinal photoreceptor damage. This highlights its potential role in modulating therapies for retinal diseases involving photoreceptor degeneration (Shimazawa et al., 2015).

  • Cardiology: In cardiac myocytes, BD 1047 has been shown to influence contractility and spontaneous contractions, possibly through the activation of phospholipase C and elevation of intracellular IP3 level. This suggests a role in cardiac pharmacology and potentially in the treatment of certain cardiac conditions (Nováková et al., 1998).

  • Addiction and Substance Abuse: Studies have demonstrated that BD 1047 can block the development, expression, and reinstatement of ethanol-induced conditioned place preference in mice. This indicates its potential in the pharmacotherapy of ethanol addiction (Bhutada et al., 2012).

  • Psychopharmacology: In the context of methamphetamine's effects, BD 1047 has been found to modulate the neurochemical and locomotor stimulatory properties of methamphetamine, suggesting its involvement in the pharmacological management of methamphetamine addiction (Rodvelt et al., 2011).

  • Schizophrenia Research: BD 1047 was investigated for its antipsychotic activity in models predictive of efficacy in schizophrenia. The results were mixed, showing moderate activity in some models but not in others, suggesting that its usefulness as an antipsychotic drug might be limited (Skuza & Rogóż, 2006).

  • Toxicology: BD 1047 has been found to reduce the acute toxic effects of methamphetamine, including lethality, seizures, and convulsions, without affecting hyperthermia. This indicates its potential use in managing methamphetamine overdose (Ray et al., 2019).

properties

IUPAC Name

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOALTFHGLDVJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Br2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662758
Record name N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BD 1047 Dihydrobromide

CAS RN

138356-21-5
Record name N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138356-21-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
25
Citations
M Shimazawa, S Sugitani, Y Inoue, K Tsuruma… - Experimental eye …, 2015 - Elsevier
Cutamesine dihydrochloride is an agonist of sigma-1 receptor, which is a ligand-operated receptor chaperone at the mitochondrion-associated endoplasmic reticulum (ER) membrane. …
Number of citations: 33 www.sciencedirect.com
AN Trujillo, SP Adderley, CP Katnik… - The FASEB …, 2016 - Wiley Online Library
… A 15-min pre-treatment with either BD 1047 dihydrobromide or BD 1063 dihydrochloride, both σ1 receptor antagonists, blocked the effects produced by 50 and 100 μM Afobazole. …
Number of citations: 0 faseb.onlinelibrary.wiley.com
A Ray, CE Canal, JC Ehlen, KC Rice, KS Murnane - Neurotoxicology, 2019 - Elsevier
… BD 1047 dihydrobromide was purchased from Sigma-Aldrich. M100907 was dissolved in sterile water with dropwise addition of 0.1 N hydrochloric acid and sonication until it dissolved. …
Number of citations: 6 www.sciencedirect.com
HC Kim, WK Jhoo, WK Kim, EJ Shin, MA Cheon… - Life Sciences, 2001 - Elsevier
We examined the effects of a non-opioid antitussive, carbetapentane (CB) on kainic acid (KA)-induced neurotoxicity in rats. KA administration (10 mg/kg, ip) produced robust behavioral …
Number of citations: 19 www.sciencedirect.com
EJ Shin, SY Nah, JS Chae, G Bing, SW Shin… - Neurochemistry …, 2007 - Elsevier
… For antagonism experiments, σ 1 receptor antagonist BD 1047 dihydrobromide (1 or 2 mg/kg, ip; Tocris Cookson Ltd., Bristol, UK) or σ 2 receptors antagonist ifenprodil (5 or 10 mg/kg, ip…
Number of citations: 59 www.sciencedirect.com
EJ Shin, SY Nah, WK Kim, KH Ko… - British journal of …, 2005 - Wiley Online Library
… BD 1047 dihydrobromide and ifenprodil were purchased from Tocris Cookson Ltd, (Bristol, UK). KA was injected by ip in a dosage of 10 mg ml −1 kg −1 . The other drugs were …
Number of citations: 78 bpspubs.onlinelibrary.wiley.com
EJ Cobos, JM Baeyens, E Del Pozo - Synapse, 2005 - Wiley Online Library
We evaluated the effects of phenytoin (DPH) on the affinity for sigma‐1 (σ 1 ) receptors of agonist or antagonist σ 1 ligands in guinea pig brain. Heterologous competition experiments …
Number of citations: 84 onlinelibrary.wiley.com
HC Kim, G Bing, WK Jhoo, WK Kim, EJ Shin, DH Im… - Life sciences, 2003 - Elsevier
… BD 1047 dihydrobromide (2.5 or 5 mg/kg, ip; Tocris Cookson Ltd, Bristol, UK, a well-recognized as specific σ-1 receptor antagonist [15], [16], [17], [19]) was administered 15 min before …
Number of citations: 38 www.sciencedirect.com
J Kitanaka, N Kitanaka, FS Hall, GR Uhl, K Tanaka… - Brain research, 2012 - Elsevier
… BMY 14802 hydrochloride (α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol hydrochloride, a non-specific σ receptor antagonist), BD 1047 dihydrobromide (N-[2-(3,4-…
Number of citations: 13 www.sciencedirect.com
KR Rodvelt, CE Oelrichs, LR Blount, KH Fan… - Drug and alcohol …, 2011 - Elsevier
… BD-1047 dihydrobromide and BD-1063 di-hydrochloride were purchased from Tocris (Ellisville, MO). All other chemicals were purchased from Fisher Scientific (Pittsburgh, PA). …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.